carbazol-9-yl-(4-methylphenyl)methanone
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Overview
Description
ML126 is a small molecule drug initially developed by The Broad Institute, Inc. It functions as a Streptokinase gene inhibitor and is primarily investigated for its potential therapeutic applications in treating bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML126 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing small molecule drugs often include:
Formation of Carbon-Carbon Bonds: Utilizing reactions such as Suzuki coupling, Heck reaction, or Grignard reaction.
Functional Group Transformations: Including oxidation, reduction, and substitution reactions to introduce or modify functional groups.
Purification: Techniques such as preparative high-performance liquid chromatography (Prep-HPLC) are commonly used to isolate and purify the final product
Industrial Production Methods
Industrial production of ML126 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ML126 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in ML126 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ML126 has several scientific research applications, including:
Chemistry: Used as a tool compound to study Streptokinase gene inhibition and its effects on bacterial growth.
Biology: Investigated for its role in modulating bacterial infections and understanding bacterial resistance mechanisms.
Industry: Could be used in the development of new antibacterial agents and in research focused on combating antibiotic resistance.
Mechanism of Action
ML126 exerts its effects by inhibiting the Streptokinase gene, which is crucial for the virulence and survival of certain bacterial species. By targeting this gene, ML126 disrupts the production of Streptokinase, thereby reducing the bacteria’s ability to invade host tissues and evade the immune system .
Comparison with Similar Compounds
Similar Compounds
ML141: Another Streptokinase gene inhibitor with similar antibacterial properties.
ML267: A compound with a different mechanism of action but also targeting bacterial infections.
Uniqueness
ML126 is unique in its specific inhibition of the Streptokinase gene, making it a valuable tool for studying bacterial virulence and developing targeted antibacterial therapies. Its specificity and potency distinguish it from other antibacterial agents that may have broader but less targeted effects .
Properties
Molecular Formula |
C20H15NO |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
carbazol-9-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)20(22)21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-13H,1H3 |
InChI Key |
AWZNVFKAFFHLEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Synonyms |
Carbazol-9-yl-(4-methylphenyl)methanone; ML-126 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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